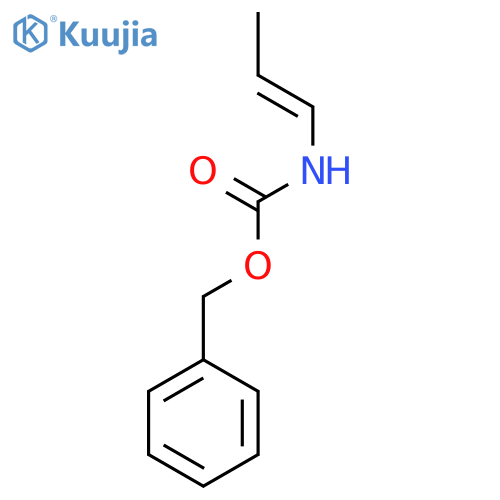Cas no 260967-14-4 ((E)-benzyl prop-1-en-1-ylcarbamate)

260967-14-4 structure
商品名:(E)-benzyl prop-1-en-1-ylcarbamate
CAS番号:260967-14-4
MF:C11H13NO2
メガワット:191.226423025131
MDL:MFCD30183516
CID:2359921
PubChem ID:11715325
(E)-benzyl prop-1-en-1-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- (E)-benzyl prop-1-en-1-ylcarbamate
- benzyl N-prop-1-enylcarbamate
- benzyl N-[(1E)-prop-1-en-1-yl]carbamate
- AS-75697
- (E)-benzylprop-1-en-1-ylcarbamate
- Benzyl (E)-prop-1-en-1-ylcarbamate
- ZB0223
- A50065
- MFCD30183516
- CS-0108790
- 260967-14-4
- Carbamic acid, N-(1E)-1-propen-1-yl-, phenylmethyl ester
- QVMNEPDAKLAFOH-KRXBUXKQSA-N
- Benzyl N-[(E)-prop-1-enyl]carbamate
-
- MDL: MFCD30183516
- インチ: InChI=1S/C11H13NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h2-8H,9H2,1H3,(H,12,13)/b8-2+
- InChIKey: QVMNEPDAKLAFOH-KRXBUXKQSA-N
- ほほえんだ: C/C=C/NC(=O)OCC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 191.094628657g/mol
- どういたいしつりょう: 191.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 38.3Ų
(E)-benzyl prop-1-en-1-ylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB512490-1 g |
(E)-Benzyl prop-1-en-1-ylcarbamate; . |
260967-14-4 | 1g |
€139.60 | 2023-04-18 | ||
| Advanced ChemBlocks | M24039-1G |
(E)-Benzyl prop-1-en-1-ylcarbamate |
260967-14-4 | 97% | 1G |
$220 | 2023-09-15 | |
| abcr | AB512490-1g |
(E)-Benzyl prop-1-en-1-ylcarbamate; . |
260967-14-4 | 1g |
€139.60 | 2025-02-12 | ||
| A2B Chem LLC | AB28928-100mg |
(E)-Benzyl prop-1-en-1-ylcarbamate |
260967-14-4 | 97% | 100mg |
$27.00 | 2024-04-20 | |
| Ambeed | A193064-1g |
(E)-Benzyl prop-1-en-1-ylcarbamate |
260967-14-4 | 98% | 1g |
$55.0 | 2024-04-20 | |
| Aaron | AR002SBW-100mg |
Carbamic acid, N-(1E)-1-propen-1-yl-, phenylmethyl ester |
260967-14-4 | 98% | 100mg |
$12.00 | 2025-01-21 | |
| Aaron | AR002SBW-1g |
Carbamic acid, N-(1E)-1-propen-1-yl-, phenylmethyl ester |
260967-14-4 | 98% | 1g |
$48.00 | 2025-01-21 | |
| Aaron | AR002SBW-25g |
Carbamic acid, N-(1E)-1-propen-1-yl-, phenylmethyl ester |
260967-14-4 | 98% | 25g |
$808.00 | 2025-01-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E91560-10g |
Benzyl (E)-prop-1-en-1-ylcarbamate |
260967-14-4 | 95% | 10g |
¥1960.0 | 2023-09-07 | |
| Alichem | A019064264-500mg |
Benzyl (E)-prop-1-en-1-ylcarbamate |
260967-14-4 | 95% | 500mg |
$980.00 | 2023-09-02 |
(E)-benzyl prop-1-en-1-ylcarbamate 関連文献
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
260967-14-4 ((E)-benzyl prop-1-en-1-ylcarbamate) 関連製品
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:260967-14-4)(E)-benzyl prop-1-en-1-ylcarbamate

清らかである:99%
はかる:5g
価格 ($):236.0